molecular formula C10H12FNO2S B12068728 3-((3-Fluorobenzyl)sulfonyl)azetidine

3-((3-Fluorobenzyl)sulfonyl)azetidine

Cat. No.: B12068728
M. Wt: 229.27 g/mol
InChI Key: ZEAJYNGJBLVWGI-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)sulfonyl)azetidine is a chemical compound with the molecular formula C17H18FNO2S. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorobenzyl and sulfonyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 3-((3-Fluorobenzyl)sulfonyl)azetidine can be achieved through several routes. One common method involves the reaction of 3-fluorobenzylamine with a sulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then subjected to cyclization under appropriate conditions to yield the azetidine ring. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

3-((3-Fluorobenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

3-((3-Fluorobenzyl)sulfonyl)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the sulfonyl group can modulate the compound’s reactivity and stability. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

3-((3-Fluorobenzyl)sulfonyl)azetidine can be compared with other azetidine derivatives, such as:

    3-(3-Fluorobenzyl)-1-(4-methylphenyl)sulfonylazetidine: Similar in structure but with a different substituent on the sulfonyl group.

    1-Arenesulfonylazetidines: These compounds have different aryl groups attached to the sulfonyl moiety, leading to variations in their chemical and biological properties.

    2-CF3-azetidines:

Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfonyl]azetidine

InChI

InChI=1S/C10H12FNO2S/c11-9-3-1-2-8(4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2

InChI Key

ZEAJYNGJBLVWGI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)CC2=CC(=CC=C2)F

Origin of Product

United States

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